molecular formula C17H18N2O2 B5789159 N-(morpholin-4-yl)-[1,1'-biphenyl]-4-carboxamide

N-(morpholin-4-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B5789159
M. Wt: 282.34 g/mol
InChI Key: CYSHRRPIOUVAFA-UHFFFAOYSA-N
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Description

N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that features a morpholine ring attached to a biphenyl structure via a carboxamide linkage

Properties

IUPAC Name

N-morpholin-4-yl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(18-19-10-12-21-13-11-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSHRRPIOUVAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-bromo-1,1’-biphenyl with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to amidation with a carboxylic acid derivative to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide is used in the production of polymers and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications requiring durable and stable materials .

Mechanism of Action

The mechanism of action of N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide
  • N-(piperidin-4-yl)-[1,1’-biphenyl]-4-carboxamide
  • N-(pyrrolidin-4-yl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness: N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .

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